2-Methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
2-Methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrazine ring system with a methyl group at the 2-position and an amine group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a bromo derivative of imidazopyrazine as the starting material. The methylation reaction is carried out using trimethylboroxine as the methylating reagent, with tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base. The reaction is conducted in a dimethoxyethane–water mixture under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amine group at the 8-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyrazine N-oxides, while substitution reactions can introduce various functional groups at the 8-position.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:
- Imidazo[1,2-a]quinoxaline
- Pyrazolo[1,5-a]quinoxaline
- Imidazo[1,2-a]pyrimidine
These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAWVDBIHPIESK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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